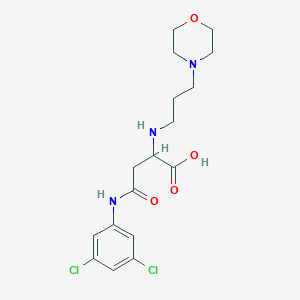

4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Descripción

4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 3,5-dichlorophenylamino group and a 3-morpholinopropylamino moiety. The dichlorophenyl group is a common structural motif in agrochemicals and pharmaceuticals, often associated with bioactivity due to its electron-withdrawing properties and ability to enhance binding to biological targets .

Propiedades

IUPAC Name |

4-(3,5-dichloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Cl2N3O4/c18-12-8-13(19)10-14(9-12)21-16(23)11-15(17(24)25)20-2-1-3-22-4-6-26-7-5-22/h8-10,15,20H,1-7,11H2,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLJFZNPUXUYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce dichloro groups.

Amination Reaction: The dichlorophenyl intermediate undergoes an amination reaction with an appropriate amine to form the dichlorophenylamine derivative.

Coupling with Morpholinopropylamine: The dichlorophenylamine derivative is then coupled with morpholinopropylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Inferred Properties

Notes:

- The dichlorophenyl group likely contributes to target binding, as seen in pesticidal compounds .

- Isoxazole Analogs () : Trifluoromethyl and isoxazole rings enhance metabolic stability but reduce solubility. The target compound lacks these groups, suggesting a different mechanism or target selectivity.

- Clevidipine (): Demonstrates that dichlorophenyl groups in dihydropyridine scaffolds enable calcium channel modulation. The target’s butanoic acid structure may favor different biological interactions.

Physicochemical Properties

- Solubility: The morpholinopropyl group’s tertiary amine and oxygen atoms likely increase polarity, enhancing aqueous solubility relative to analogs with alkyl (e.g., isopropyl) or fluorinated substituents .

- Stability : The absence of ester or labile groups (e.g., in clevidipine) suggests greater hydrolytic stability compared to dihydropyridine derivatives .

Research Findings and Implications

- Synthetic Pathways: Production may involve coupling 3,5-dichloroaniline with a pre-functionalized butanoic acid scaffold, followed by morpholinopropylamine conjugation. Methods similar to those in (e.g., benzoic acid derivative synthesis) could be adapted.

- Activity Optimization: Replacing the morpholinopropyl group with hydrophobic substituents (e.g., isopropyl) may enhance membrane permeability but reduce solubility, highlighting a trade-off in design .

- Crystallographic Analysis : If crystallized, tools like SHELX and OLEX2 would be critical for elucidating bond geometries and intermolecular interactions .

Actividad Biológica

4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.24 g/mol. The structure features a dichlorophenyl group and morpholinopropyl substituents, which are critical for its biological activity.

The compound exhibits its biological effects primarily through the modulation of various signaling pathways. It is hypothesized to interact with specific receptors or enzymes involved in cellular processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have indicated that 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid demonstrates promising anticancer properties. In vitro assays have shown that it can inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 (Colorectal) | 12.5 | Significant inhibition |

| MCF-7 (Breast) | 15.0 | Moderate inhibition |

| A549 (Lung) | 10.0 | Strong inhibition |

These results suggest that the compound may function as a potential chemotherapeutic agent.

Mechanisms of Anticancer Action

The anticancer effects are believed to be mediated through:

- Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest: It may cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

- Inhibition of Angiogenesis: By blocking angiogenic factors, it reduces tumor vascularization.

Case Studies

-

Study on HCT-116 Cells:

- A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound at various concentrations resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its role in inducing apoptosis.

-

MCF-7 Breast Cancer Model:

- In another study, the compound was tested on MCF-7 cells, showing a significant reduction in colony formation ability. The underlying mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2.

-

A549 Cell Line Analysis:

- The efficacy against A549 lung cancer cells was evaluated using both MTT assays and Western blotting techniques. Results indicated that the compound not only inhibited cell proliferation but also altered the expression levels of key proteins involved in cell survival and apoptosis.

Safety and Toxicology

Preliminary toxicological assessments indicate that 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological properties and long-term effects.

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and what methodological considerations are critical for reproducibility?

The compound is synthesized via multi-step organic reactions, often involving Michael-type additions and Friedel-Crafts acylation to assemble the butanoic acid backbone and functionalize aromatic/heterocyclic groups. Key steps include:

- Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids to form intermediates ().

- Amide bond formation between dichlorophenyl and morpholinopropyl groups under controlled pH and temperature to avoid side reactions ( ).

- Purification via column chromatography or recrystallization to isolate enantiomers (racemic mixtures are common) ().

Reproducibility hinges on strict control of reaction conditions (solvent, catalyst, stoichiometry) and characterization of intermediates using HPLC or NMR .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

- NMR spectroscopy (1H/13C): Resolves aromatic protons (δ 6.8–7.5 ppm) and morpholine/methylene groups (δ 2.5–3.5 ppm) ( ).

- X-ray crystallography : Determines tautomeric forms (e.g., anti-Saytzeff) and hydrogen-bonding networks critical for stability ().

- Mass spectrometry (HRMS) : Confirms molecular weight (404.29 g/mol) and detects impurities ( ).

- HPLC : Assesses enantiomeric purity; chiral columns are required due to racemic mixtures ().

Basic: What functional groups dominate its reactivity, and how do they influence solubility and bioactivity?

- 3,5-Dichlorophenyl group : Enhances lipophilicity and potential halogen bonding with biological targets ( ).

- Morpholinopropyl group : Improves solubility in polar solvents and may modulate pharmacokinetics ( ).

- Oxobutanoic acid : Participates in hydrogen bonding, affecting crystallization and membrane permeability ( ).

Solubility challenges in aqueous buffers may require co-solvents (e.g., DMSO) for biological assays .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

- Catalyst screening : Use Lewis acids (e.g., ZnCl2) to accelerate Friedel-Crafts acylation ().

- Temperature modulation : Lower temperatures reduce epimerization during amide bond formation ( ).

- In-line monitoring : Employ FTIR or LC-MS to track reaction progress and quench at optimal conversion ().

- Byproduct removal : Utilize scavenger resins or gradient elution in purification ().

Advanced: How should contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity) be resolved?

- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) ( ).

- Purity reassessment : Check for trace impurities (e.g., residual morpholine) via LC-MS ( ).

- Structural analogs : Synthesize derivatives to isolate pharmacophoric contributions ( ).

Advanced: What in silico strategies are effective for predicting biological targets or off-target interactions?

- Molecular docking : Screen against kinase or GPCR libraries using the dichlorophenyl group as a halogen-bond donor ( ).

- Molecular dynamics (MD) : Simulate binding stability in physiological conditions (e.g., solvation effects) ( ).

- QSAR modeling : Correlate substituent variations (e.g., morpholine ring size) with activity datasets ().

Advanced: How can solubility limitations in aqueous buffers be addressed for in vitro studies?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance dispersion ( ).

- Salt formation : Convert the carboxylic acid to sodium/potassium salts for improved solubility ().

- Prodrug derivatization : Esterify the acid group to increase membrane permeability ().

Advanced: What stability-indicating methods are recommended for long-term storage?

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C typical for similar amides) ().

- Forced degradation studies : Expose to UV light, humidity, and oxidative conditions to identify degradation pathways ( ).

- Lyophilization : Store as a lyophilized powder under inert gas to prevent hydrolysis ( ).

Advanced: How can enantiomeric separation be achieved for pharmacological studies?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients ().

- Supercritical fluid chromatography (SFC) : Higher efficiency for polar intermediates ().

- Crystallization-induced resolution : Exploit differential solubility of enantiomers in toluene/methanol mixtures ().

Advanced: What structure-activity relationship (SAR) strategies are suggested to enhance potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.